molecular formula C11H14ClF2N B13592350 2-Cyclopentyl-4,6-difluoroaniline hydrochloride

2-Cyclopentyl-4,6-difluoroaniline hydrochloride

Cat. No.: B13592350
M. Wt: 233.68 g/mol
InChI Key: WTTLKFLTXGXGMX-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4,6-difluoroaniline hydrochloride is a chemical compound with the molecular formula C11H14ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with cyclopentyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4,6-difluoroaniline hydrochloride typically involves the introduction of cyclopentyl and fluorine groups onto an aniline derivative. One common method is through a series of substitution reactions, where the aniline derivative undergoes halogenation followed by nucleophilic substitution with cyclopentyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow methodologies to enhance efficiency and yield. These methods allow for better control over reaction conditions, reducing the risk of side reactions and improving the overall safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4,6-difluoroaniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

2-Cyclopentyl-4,6-difluoroaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4,6-difluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A simpler derivative with only fluorine substitutions.

    Cyclopentylamine: A compound with a cyclopentyl group but lacking the fluorine substitutions.

Uniqueness

2-Cyclopentyl-4,6-difluoroaniline hydrochloride is unique due to the combination of cyclopentyl and fluorine groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications where specific interactions with biological targets or unique chemical reactivity are required .

Properties

Molecular Formula

C11H14ClF2N

Molecular Weight

233.68 g/mol

IUPAC Name

2-cyclopentyl-4,6-difluoroaniline;hydrochloride

InChI

InChI=1S/C11H13F2N.ClH/c12-8-5-9(7-3-1-2-4-7)11(14)10(13)6-8;/h5-7H,1-4,14H2;1H

InChI Key

WTTLKFLTXGXGMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C(=CC(=C2)F)F)N.Cl

Origin of Product

United States

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